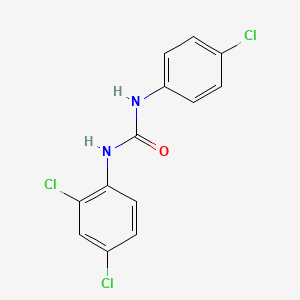

![molecular formula C17H17BrN2O2S B5514921 2-[(2-bromobenzyl)thio]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B5514921.png)

2-[(2-bromobenzyl)thio]-N'-(2-methoxybenzylidene)acetohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to 2-[(2-bromobenzyl)thio]-N'-(2-methoxybenzylidene)acetohydrazide typically involves the condensation of appropriate benzaldehydes with acetohydrazides in the presence of a catalyst or under reflux conditions in ethanol or methanol. For instance, the synthesis of related hydrazone compounds involves reacting 2-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide, followed by condensation with allyl bromide to form NNO ligand complexes, indicative of the steps that might be involved in synthesizing the target compound (Takjoo et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to the target is characterized by X-ray diffraction, revealing monoclinic or triclinic space groups with specific unit cell dimensions. For example, the structure of N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl)acetohydrazide, a compound with a related framework, shows a monoclinic system with space group P2(1) and demonstrates how intermolecular hydrogen-bond interactions stabilize the compound structure (Li Wei-hua et al., 2006).

Chemical Reactions and Properties

Hydrazone compounds, including those structurally similar to the target molecule, often exhibit notable chemical reactivity, particularly in the formation of complexes with metals. This reactivity is due to the presence of nitrogen and oxygen donors in the molecule, which can coordinate to metal centers in octahedral or tetrahedral geometries, as seen in complexes involving nickel, copper, zinc, and cadmium (Alhadi et al., 2012).

科学的研究の応用

Enzyme Inhibition

- Some novel heterocyclic compounds derived from similar acetohydrazide structures have been synthesized and investigated for their enzyme inhibition properties. These compounds have shown significant anti-lipase and anti-α-glucosidase activities, highlighting their potential in addressing metabolic disorders such as obesity and diabetes (Bekircan et al., 2015).

Anticancer Activity

- Derivatives of acetohydrazide have been synthesized and evaluated for their anticancer activities against various cancer cell lines. These compounds have exhibited promising results, indicating the potential for further development into therapeutic agents (Bekircan et al., 2008).

Corrosion Inhibition

- Schiff bases derived from carbohydrazide have been assessed using Density Functional Theory (DFT) modeling and Monte Carlo simulations for their effectiveness as corrosion inhibitors for steel in acidic environments. The theoretical data obtained align with experimental results, suggesting their application in protecting metal surfaces (Obot et al., 2016).

Crystal Structure Analysis

- The crystal and molecular structures of certain N'-(1-phenyl-benzylidene)-2-(thiophen-3-yl)acetohydrazides have been described, providing insight into their chemical behavior and potential for further application in material science and drug design (Quoc et al., 2019).

Antimicrobial and Antioxidant Properties

- New benzothiazole acylhydrazones have been synthesized and shown to possess notable anticancer activity. Additionally, their antimicrobial and antioxidant properties were evaluated, suggesting their utility in pharmaceutical applications (Osmaniye et al., 2018).

特性

IUPAC Name |

2-[(2-bromophenyl)methylsulfanyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O2S/c1-22-16-9-5-3-6-13(16)10-19-20-17(21)12-23-11-14-7-2-4-8-15(14)18/h2-10H,11-12H2,1H3,(H,20,21)/b19-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWMIYIBINYQQK-VXLYETTFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=NNC(=O)CSCC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=N/NC(=O)CSCC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-bromobenzyl)sulfanyl]-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-1-(4-methylphenyl)-4-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-2-piperazinone](/img/structure/B5514851.png)

![5-chloro-2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5514859.png)

![5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5514874.png)

![N-({(2S,4S)-1-[(2,5-dioxoimidazolidin-1-yl)acetyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopentanecarboxamide](/img/structure/B5514877.png)

![{2-[hydroxy(phenyl)methyl]-1H-imidazol-1-yl}acetic acid](/img/structure/B5514887.png)

![2-(1-pyrrolidinylmethyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3-thiazole-5-carboxamide dihydrochloride](/img/structure/B5514895.png)

![1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5514903.png)

![1-cyclopentyl-4-{[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]methyl}-2-pyrrolidinone dihydrochloride](/img/structure/B5514910.png)

![8-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514915.png)

![1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5514923.png)

![3-(1-methylbutyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514931.png)

![N-(2,5-dichlorophenyl)-2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5514935.png)

![1-(4-methylphenyl)-4-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-2-pyrrolidinone hydrochloride](/img/structure/B5514940.png)